molecular formula C16H18N4O3 B14965023 Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14965023
M. Wt: 314.34 g/mol
InChI Key: AIQGDSWQHIUWIF-UHFFFAOYSA-N
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Description

METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction conditions are optimized to yield the target compound in a short reaction time with good-to-excellent yields. Industrial production methods may involve scaling up this reaction and optimizing the conditions for large-scale synthesis.

Chemical Reactions Analysis

METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyrimidine rings are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other triazolopyrimidines and related heterocyclic compounds. Some examples are:

The uniqueness of METHYL 5-ETHYL-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H18N4O3/c1-4-11-13(15(21)23-3)14(20-16(19-11)17-9-18-20)10-7-5-6-8-12(10)22-2/h5-9,14H,4H2,1-3H3,(H,17,18,19)

InChI Key

AIQGDSWQHIUWIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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